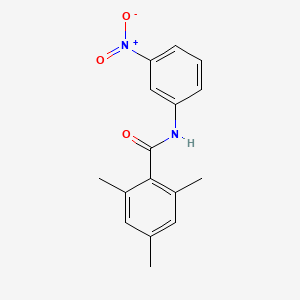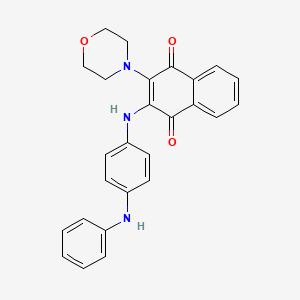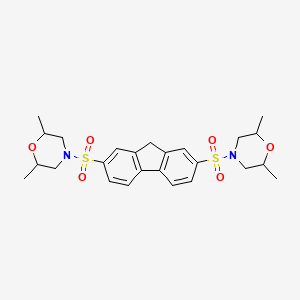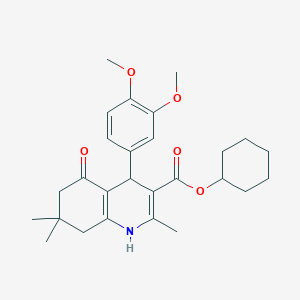
(2-Chlorophenyl)methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
(2-Chlorophenyl)methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen moiety to dihydrochromen derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(2-Chlorophenyl)methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of (2-Chlorophenyl)methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate involves its interaction with specific molecular targets. The chromen moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
相似化合物的比较
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
(2-Chlorophenyl)methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl moiety enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
(2-chlorophenyl)methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO5/c1-16(25(28)29-15-18-9-5-6-10-22(18)26)30-19-11-12-20-21(17-7-3-2-4-8-17)14-24(27)31-23(20)13-19/h2-14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBUKZXZHVCMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5063567.png)



![2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5063599.png)
![N-(3-bromophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B5063605.png)
![(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione](/img/structure/B5063607.png)
![(5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B5063615.png)

![N'-(2-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide](/img/structure/B5063634.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B5063638.png)
![N-(3,5-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5063640.png)
![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)
